Physicochemical Profile: Ethyl 7-fluoroimidazo[1,2-a]pyridine-3-carboxylate vs. its Carboxylic Acid Analog (CAS 1159827-76-5)
The ethyl ester derivative exhibits significantly higher calculated lipophilicity (XLogP = 2.4) compared to its direct synthetic precursor, the free carboxylic acid analog (7-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid). This difference is a key determinant in the compound's suitability for penetrating biological membranes, a critical factor in the early stages of drug discovery .
| Evidence Dimension | Calculated Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | 2.4 |
| Comparator Or Baseline | 7-fluoroimidazo[1,2-a]pyridine-3-carboxylic acid (CAS 1159827-76-5), XLogP: Not explicitly calculated in this source, but predicted to be significantly lower due to the ionizable carboxylic acid moiety |
| Quantified Difference | Substantial increase in lipophilicity for the ester derivative, favoring passive membrane diffusion |
| Conditions | In silico prediction (XLogP) |
Why This Matters
The increased lipophilicity of the ethyl ester makes it a preferred intermediate for the synthesis of cell-permeable drug candidates, whereas the carboxylic acid form is typically reserved for late-stage salt formation or is considered a metabolic byproduct.
